molecular formula C22H24N4O2 B2590692 N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251563-64-0

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2590692
CAS No.: 1251563-64-0
M. Wt: 376.46
InChI Key: UKJWURUUPWURJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic small molecule based on the 1,8-naphthyridine scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds with a wide spectrum of pharmacological activities . The 1,8-naphthyridine core and its derivatives are historically significant as the foundation for several classes of antimicrobial agents, with the first, nalidixic acid, introduced in 1967 . This core structure is known for its ability to interact with diverse biological targets, particularly enzymes, with many derivatives exhibiting potent activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Beyond anti-infective applications, fused tricyclic systems derived from naphthyridine, such as imidazonaphthyridines, are actively investigated for a range of biological applications, highlighting the versatility and research value of this heterocyclic system . The structural composition of this specific compound, which incorporates a piperidine carbonyl group and a 3-methoxyphenylamine substitution, presents a compelling template for investigating new structure-activity relationships (SAR). This makes it a valuable chemical tool for researchers exploring novel bioactive compounds in areas including infectious disease, and other therapeutic fields . This product is intended for research use only in laboratory settings and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-9-10-18-20(25-16-7-6-8-17(13-16)28-2)19(14-23-21(18)24-15)22(27)26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWURUUPWURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,8-naphthyridine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogues of the 1,8-Naphthyridine Core

The target compound shares its core structure with several derivatives described in the evidence. Key differences lie in substituent groups, which influence physicochemical properties and biological activity.

Table 1: Substituent Comparison at Position 3 of 1,8-Naphthyridine Derivatives
Compound Name R Group at Position 3 Core Structure Key Properties/Activity
Target Compound Piperidine-1-carbonyl 1,8-naphthyridine Unknown (inferred high lipophilicity)
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) Morpholinomethyl 1,8-naphthyridine Moderate inhibitory activity
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) Diethylaminomethyl 1,8-naphthyridine Variable solubility in polar solvents
Compound 33 (1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine-3-carboxylic acid) Piperazine-trifluoromethylphenyl 1,8-naphthyridine Enhanced solubility (carboxylic acid group)

Key Observations:

  • Piperidine-1-carbonyl vs.
  • Piperazine Derivatives (Compound 33): The piperazine ring in Compound 33 improves water solubility due to its basic nitrogen atoms and the carboxylic acid group, whereas the target compound’s piperidine-carbonyl may confer higher membrane permeability .

Isomeric Variations: 1,6-Naphthyridine vs. 1,8-Naphthyridine

describes 3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine, a 1,6-naphthyridine isomer . For example, the 1,8-regioisomer’s nitrogen atoms at positions 1 and 8 may better mimic purine bases in kinase inhibitors.

Biological Activity

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine class. This compound is notable for its diverse biological activities, which may have therapeutic implications in various medical fields. Understanding its biological activity is crucial for evaluating its potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Naphthyridine Core : Provides a scaffold for interaction with biological targets.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Methoxyphenyl Group : May influence receptor binding and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Interaction : The compound can interact with various cellular receptors, modulating signal transduction pathways that regulate cellular responses.
  • DNA Intercalation : There is potential for intercalation into DNA, which could influence gene expression and replication processes.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays. The following table summarizes key findings:

Activity AssayResult (IC50)Reference
Enzyme Inhibition (e.g., AChE)0.29 ± 0.21 μM
Cytotoxicity against cancer cellsIC50 values ranging from 10 to 50 μM
Antimicrobial ActivityEffective against Mycobacterium tuberculosis

These results indicate that the compound exhibits significant biological activity across different assays, suggesting its potential as a therapeutic agent.

Case Studies

  • Antitumor Activity : In a study involving malignant pleural mesothelioma cells, the compound demonstrated antiproliferative effects when combined with other agents, indicating a potential role in cancer therapy .
  • Neuroprotective Effects : Research has suggested that similar naphthyridine derivatives can protect neuronal cells from oxidative stress, hinting at possible neuroprotective properties for this compound as well.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the piperidine or methoxy groups could enhance or alter its biological activity. For instance:

  • Altering the Methoxy Group : Substituting different alkoxy groups may increase receptor affinity or selectivity.
  • Piperidine Modifications : Changes in the piperidine ring can affect solubility and permeability across biological membranes.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

  • Methodology : Use a multi-step approach involving: (i) Amination : Introduce the 3-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., using Pd/C and H₂ for reductive amination) . (ii) Piperidine-1-carbonyl incorporation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid derivative and piperidine . (iii) Naphthyridine core assembly : Utilize cyclization reactions under thermal or ultrasonic conditions, as demonstrated for analogous 1,8-naphthyridines .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (e.g., silica gel, gradient elution) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, piperidine methylenes at δ 1.4–2.8 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH/OH bands (if present) .
    • Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement. Address potential twinning or disorder in the piperidine moiety via restrained refinement .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Case Example : If inhibitory activity varies between enzyme assays and cell-based models: (i) Solubility Check : Use DLS or HPLC to assess compound aggregation or degradation in buffer vs. cell media . (ii) Off-Target Profiling : Perform kinome-wide screening to identify non-specific interactions . (iii) Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid metabolism in cellular systems .
  • Validation : Cross-reference with structurally similar naphthyridines showing consistent activity trends .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Analysis : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example:
  • The naphthyridine core may form π-π stacking, while the 3-methoxyphenyl group participates in C–H···O interactions .
    • Impact : Strong intermolecular H-bonds reduce solubility but enhance thermal stability. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. What computational approaches are suitable for predicting the compound’s binding mode with biological targets?

  • Molecular Docking : Employ AutoDock Vina or Glide with a flexible active site to accommodate the piperidine moiety’s conformational flexibility .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with MM-PBSA/GBSA free energy calculations .
  • Limitations : Address force field inaccuracies for the trifluoromethyl group (if present) via quantum mechanics (QM) corrections .

Methodological Challenges

Q. How can regioselectivity issues during amination of the naphthyridine core be mitigated?

  • Strategies : (i) Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer amination to the 4-position . (ii) Metal Catalysis : Use Cu(I) or Pd(0) catalysts for C–N coupling at electron-deficient positions .
  • Case Study : Ethyl 6-amino-1-ethyl-7-methyl-1,8-naphthyridine-3-carboxylate achieved 95% regioselectivity using MeNH₂/EtOH at 60°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.